molecular formula C5H9NO B14333983 N-(2-Methylidenebutylidene)hydroxylamine CAS No. 99705-27-8

N-(2-Methylidenebutylidene)hydroxylamine

Cat. No.: B14333983
CAS No.: 99705-27-8
M. Wt: 99.13 g/mol
InChI Key: BFIKYTUABHTQET-UHFFFAOYSA-N
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Description

N-(2-Methylidenebutylidene)hydroxylamine is an aliphatic hydroxylamine derivative characterized by a methylidene group (CH₂=) attached to a butylidene chain (C₄H₆), forming an imine-like structure. The compound belongs to the hydroxylamine class, where the hydroxylamine (-NHOH) functional group is substituted with an alkylidene moiety.

Key identifiers for related compounds include CAS No. 5399-18-8 (for (NZ)-N-(2-ethylbutylidene)hydroxylamine), with a molecular formula of C₆H₁₃NO and molecular weight of 115.175 g/mol . Such compounds often serve as intermediates in organic synthesis or bioactive agents in pharmacological studies.

Properties

IUPAC Name

N-(2-methylidenebutylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-5(2)4-6-7/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIKYTUABHTQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10760648
Record name N-(2-Methylidenebutylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99705-27-8
Record name N-(2-Methylidenebutylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methylidenebutylidene)hydroxylamine can be synthesized through the reaction of hydroxylamine with an appropriate aldehyde or ketone. The general reaction involves the condensation of hydroxylamine with the carbonyl compound to form the oxime. The reaction is typically carried out under mild acidic or basic conditions to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound often involves the use of optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylidenebutylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under appropriate conditions.

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Methylidenebutylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and related compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylidenebutylidene)hydroxylamine involves its reactivity with various molecular targets. The oxime group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Binding Affinity and Enzyme Inhibition

Hydroxylamine derivatives with bis-hydroxylamine substituents, such as (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) and (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 2), exhibit strong binding affinities to insect trehalase enzymes. These compounds showed binding affinities of -8.7 and -8.5 kcal/mol, respectively, outperforming the control ligand (-6.3 kcal/mol) . Structure-activity relationship (SAR) studies highlight that the benzoisothiazole ring and bis-hydroxylamine groups enhance interactions with the enzyme’s active site.

Table 1: Binding Affinities of Hydroxylamine Derivatives

Compound Binding Affinity (kcal/mol) Reference
Compound 1 -8.7
Compound 2 -8.5
Control Ligand -6.3

Antioxidant and Senescence-Delaying Activity

N-substituted hydroxylamines, such as N-t-butyl hydroxylamine (NtBHA), delay cellular senescence at low concentrations (10 µM) by reducing endogenous oxidants (e.g., via DCFH oxidation assays) and increasing the GSH/GSSG ratio . Similarly, N-benzyl hydroxylamine and N-methyl hydroxylamine show comparable effects, suggesting the N-hydroxylamine group is critical for antioxidant activity . However, its redox activity and capacity to scavenge radicals remain unstudied.

Table 2: Senescence-Delaying Concentrations

Compound Effective Concentration Reference
NtBHA 10 µM
PBN (parent compound) 200 µM

DNA Interaction and Mutagenicity

N-(2-Methylidenebutylidene)hydroxylamine’s aliphatic structure likely reduces DNA-binding affinity compared to aromatic amines, which exhibit planar geometries conducive to intercalation. However, its imine group could still react with DNA nucleophiles, warranting further genotoxicity studies.

Metabolic Pathways and CYP Enzyme Interactions

N-(2-Methoxyphenyl)hydroxylamine is metabolized by hepatic microsomes into o-anisidine (via reduction) and o-aminophenol (via oxidation), with CYP1A enzymes playing a dominant role in reductive metabolism . In contrast, CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol . For this compound, the absence of an aromatic ring may shift metabolic pathways toward β-oxidation or alkyl chain modification, reducing the formation of toxic aromatic metabolites.

Table 3: Metabolic Profiles of Hydroxylamine Derivatives

Compound Major Metabolites Key Enzymes Reference
N-(2-Methoxyphenyl)hydroxylamine o-Anisidine, o-aminophenol CYP1A, CYP2E1

Antimicrobial and Anticancer Activity

O-ethyl hydroxylamine, an aliphatic primary amine, exhibits antimicrobial activity by inhibiting ribonucleotide reductase and acting as a radical scavenger . Its anti-tumor properties are noted in Duke’s Phytochemical Database .

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